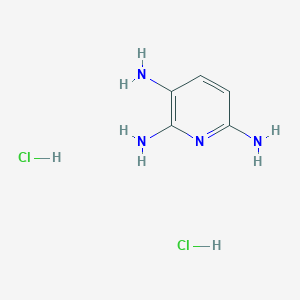

2,3,6-Triaminopyridine dihydrochloride

Beschreibung

BenchChem offers high-quality 2,3,6-Triaminopyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Triaminopyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

pyridine-2,3,6-triamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c6-3-1-2-4(7)9-5(3)8;;/h1-2H,6H2,(H4,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOSAKLIEXRQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3,6-Triaminopyridine dihydrochloride basic properties

An In-Depth Technical Guide to the Basic Properties of 2,3,6-Triaminopyridine Dihydrochloride

Introduction

2,3,6-Triaminopyridine is a highly functionalized heterocyclic amine belonging to the pyridine family. Its structure, featuring three amino groups on a pyridine core, makes it a compelling building block for the synthesis of complex molecules in medicinal chemistry, materials science, and coordination chemistry. The dihydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various synthetic and analytical applications.

This technical guide serves as a comprehensive resource on the fundamental properties of 2,3,6-triaminopyridine dihydrochloride. Given the limited specific literature for this exact salt, this document synthesizes data from the free base, established chemical principles, and methodologies for analogous compounds. It is designed to provide researchers with a robust foundational understanding, from physicochemical characteristics and plausible synthetic routes to detailed analytical protocols and essential safety practices. The causality behind experimental choices is explained to empower scientists to adapt and validate these methods for their specific research needs.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is the cornerstone of all subsequent research. 2,3,6-Triaminopyridine dihydrochloride is the salt formed by the protonation of two of the nitrogen atoms of the parent compound, pyridine-2,3,6-triamine, by hydrochloric acid. This protonation significantly influences its physical properties, most notably its solubility.

Caption: Chemical Structure of 2,3,6-Triaminopyridine Dihydrochloride.

The properties of the free base and the inferred properties of its dihydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source / Rationale |

| IUPAC Name | pyridine-2,3,6-triamine | pyridine-2,3,6-triamine dihydrochloride | [1] / Standard nomenclature for salts. |

| Synonyms | 2,3,6-Pyridinetriamine | 2,3,6-Pyridinetriamine hydrochloride | [1] |

| CAS Number | 4318-79-0 | Not explicitly found | [1] (CAS for the free base) |

| Molecular Formula | C₅H₈N₄ | C₅H₁₀Cl₂N₄ | [1] / Addition of two HCl molecules. |

| Molecular Weight | 124.14 g/mol | 197.06 g/mol | [1] / Calculated as (124.14 + 2 * 36.46). |

| Appearance | - | Off-white to light brown crystalline solid | Inferred; amine salts are typically crystalline solids and may darken upon exposure to air or light. |

| Solubility | - | Soluble in water; sparingly soluble in alcohols. | Inferred; protonation of basic nitrogen atoms drastically increases aqueous solubility. |

| XLogP3-AA | -0.5 | Not Applicable | [1] This value indicates the free base is hydrophilic. The salt form is expected to be even more so. |

| Hydrogen Bond Donors | 3 | 5 | [1] / The three -NH₂ groups. For the salt, two additional N-H⁺ bonds are formed. |

| Hydrogen Bond Acceptors | 4 | 2 | [1] / The four nitrogen atoms. In the salt, two nitrogens are protonated, reducing their acceptor capacity. |

Section 2: Plausible Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of 2,3,6-triaminopyridine is scarce, a logical synthetic route can be proposed based on established methodologies for preparing other polyaminopyridines, such as 2,3,5,6-tetraaminopyridine.[2][3] A common and effective strategy involves the catalytic hydrogenation of a suitable nitro-substituted precursor.

Proposed Synthetic Workflow

The most viable approach begins with a commercially available di-substituted pyridine and proceeds through nitration followed by reduction.

Caption: Proposed synthetic workflow for 2,3,6-Triaminopyridine Dihydrochloride.

Causality Behind Experimental Choices:

-

Step 1 (Nitration): The amino groups on 2,6-diaminopyridine are strongly activating and ortho-, para-directing. Nitration is expected to occur at the 3- or 5-position. Careful control of reaction conditions (temperature, nitrating agent concentration) is critical to favor mono-nitration and prevent the formation of dinitro byproducts.[3]

-

Step 2 (Reduction): Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for reducing aromatic nitro groups to amines.[2] This method is preferable to metal/acid reductions (e.g., Sn/HCl) as it simplifies product isolation. The reaction is typically run in a solvent like ethanol or methanol under a hydrogen atmosphere.

-

Step 3 (Acidification): The isolated free base, which can be sensitive to air oxidation, is dissolved in a suitable solvent (e.g., isopropanol) and treated with two equivalents of hydrochloric acid. This protonates the most basic nitrogen centers, precipitating the more stable dihydrochloride salt, which can then be isolated by filtration.

Chemical Reactivity

The reactivity of the molecule is dominated by the nucleophilic character of the three amino groups and the pyridine nitrogen.

-

Basicity: The free base has four basic nitrogen atoms. The dihydrochloride salt form indicates that two of these have been protonated. The remaining amino groups are significantly less basic due to the electron-withdrawing effect of the protonated pyridine ring.

-

Nucleophilicity: The free amino groups can participate in standard amine reactions such as acylation, alkylation, and condensation reactions, making the molecule a versatile scaffold for building more complex structures.

-

Coordination Chemistry: The multiple nitrogen atoms make 2,3,6-triaminopyridine a potential multidentate ligand for coordinating with metal ions, opening applications in catalysis and materials science.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 2,3,6-triaminopyridine dihydrochloride. A multi-technique approach is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase method is most suitable for this polar, water-soluble compound.

Caption: A typical workflow for purity analysis by reverse-phase HPLC.

Detailed Protocol: HPLC Purity Determination

-

Rationale: This method is adapted from established protocols for analyzing related aminopyridines.[4][5] The C18 stationary phase provides hydrophobic retention, while a buffered aqueous mobile phase ensures pH control for consistent ionization and peak shape of the analyte. Acetonitrile is a common organic modifier to control elution strength.

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 7.0.

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic, 90% A / 10% B. Self-validation: The ratio can be adjusted to achieve a retention time of 3-10 minutes.

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 35 °C.[4]

-

Detection Wavelength: 280 nm. Rationale: Aromatic amines typically exhibit strong absorbance in this region.

-

Injection Volume: 5-10 µL.

-

-

Procedure:

-

Prepare the mobile phase and thoroughly degas.

-

Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject the sample and record the chromatogram.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like D₂O or DMSO-d₆, the spectrum would be expected to show two distinct signals in the aromatic region (likely between 6.0-8.0 ppm), corresponding to the two non-equivalent protons on the pyridine ring. These signals would appear as doublets due to coupling with each other. Broad signals corresponding to the amine protons would also be present.

-

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms in the pyridine ring, confirming the molecular backbone.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amine and ammonium groups (typically broad, in the 3200-3400 cm⁻¹ region), N-H bending (~1600 cm⁻¹), and C=C/C=N stretching vibrations characteristic of the aromatic pyridine ring (1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the analysis would show a prominent ion corresponding to the free base [M+H]⁺ at m/z 125.1, confirming the molecular weight of the parent molecule.

Section 4: Biological and Toxicological Profile

The available information on the biological activity of 2,3,6-triaminopyridine is limited and dated.

-

Metabolism and Toxicity: A 1967 study identified 2,3,6-triaminopyridine as a metabolite of the urinary analgesic drug Pyridium (phenazopyridine hydrochloride).[6] The study investigated its metabolism and acute toxicity in mice and rabbits, utilizing techniques like paper and thin-layer chromatography.[6]

-

Genotoxicity Potential: While no specific data exists for this compound, aminopyridine derivatives are often scrutinized as potential genotoxic impurities in pharmaceutical manufacturing.[4] Therefore, any application in drug development would necessitate a thorough toxicological assessment according to modern standards.

Expert Insight: Given its status as a metabolite of a known drug, its biological profile is of significant interest. However, the nearly 60-year-old toxicological data is insufficient for current safety standards. Researchers must assume the compound is biologically active and potentially toxic until proven otherwise through contemporary assays.

Section 5: Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound. The following guidelines are based on best practices for handling similar aromatic amines and their hydrochloride salts.[7]

| Parameter | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent eye and skin contact. Aromatic amines can be irritants and may be absorbed through the skin.[7] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7] | To minimize respiratory exposure to fine particulates. The compound is expected to be an irritant to the respiratory tract, skin, and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry, dark place. Keep away from incompatible materials such as strong oxidizing agents. | Amine salts can be hygroscopic. Protection from light and air is crucial to prevent degradation and oxidation, which is common for polyaminopyridines.[3] |

| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7] Skin: Wash off with soap and plenty of water.[7] Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[7] | Standard first aid procedures for chemical exposure. |

Disclaimer: This information is a guideline and not a substitute for a formal Safety Data Sheet (SDS). Always obtain and consult the specific SDS for 2,3,6-triaminopyridine dihydrochloride from the supplier before use.

Conclusion

2,3,6-Triaminopyridine dihydrochloride is a chemical intermediate with significant potential, stemming from its highly functionalized aromatic core. This guide has provided a detailed overview of its fundamental physicochemical properties, a plausible and logical synthetic strategy, robust analytical methods for its characterization, and essential safety protocols. While drawing upon established principles and data from related compounds, it is clear that further experimental validation is necessary to fully elucidate its properties and potential applications. This document serves as a rigorous starting point for researchers, enabling them to approach their work with a solid understanding of the compound's nature and the scientific rationale behind its synthesis, analysis, and handling.

References

-

Wang, Y., Hu, Z., Meng, X., Jing, J., Song, Y., Zhang, C., & Huang, Y. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Molecules, 14(4), 1594-1605. [Link]

-

Wikipedia. (n.d.). 2,4,6-Triaminopyrimidine. Retrieved January 14, 2026, from [Link]

-

MDPI. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78015, 2,3,6-Triaminopyridine. Retrieved January 14, 2026, from [Link].

- Google Patents. (n.d.). A process for preparation of triaminopyrimidine compound and intermediates thereof.

-

China Academic Journals Electronic Publishing House. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved January 14, 2026, from [Link]

-

Jubilant Ingrevia. (n.d.). 2,6-Diaminopyridine Safety Data Sheet. Retrieved January 14, 2026, from [Link]

-

Labkem. (2024). 2,6-Diaminopyridine - Safety Data Sheet. Retrieved January 14, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 14, 2026, from [Link]

-

Burba, J. V. (1967). The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium. Canadian Journal of Biochemistry, 45(6), 773–780. [Link]

-

SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]

Sources

- 1. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 5. helixchrom.com [helixchrom.com]

- 6. The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 2,3,6-Triaminopyridine Dihydrochloride: Structure, Analysis, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,6-Triaminopyridine dihydrochloride, a heterocyclic amine of significant interest to researchers and professionals in drug development. We will delve into its core chemical structure, field-proven analytical methodologies for its characterization, and its emerging role as a valuable scaffold in medicinal chemistry. The protocols and insights presented herein are synthesized from established principles and authoritative sources to ensure scientific integrity and practical applicability.

Core Compound Profile: Structure and Physicochemical Properties

2,3,6-Triaminopyridine is a pyridine derivative where the ring is substituted with three amino groups at the 2, 3, and 6 positions. The dihydrochloride salt is formed by the protonation of two of the nitrogen atoms, typically the ring nitrogen and one of the exocyclic amino groups, which enhances its stability and solubility in aqueous media. This characteristic is often leveraged in experimental and developmental settings.

The fundamental structure of the parent compound, 2,3,6-Triaminopyridine, consists of a six-membered aromatic pyridine ring with three amine substituents. The IUPAC name for the parent compound is pyridine-2,3,6-triamine.[1] The dihydrochloride salt form is crucial for practical handling and formulation.

Caption: Structure of 2,3,6-Triaminopyridine Dihydrochloride.

A summary of key physicochemical properties is provided below. These values are critical for designing experiments, from solubility assays to analytical method development.

| Property | Value | Reference |

| IUPAC Name | pyridine-2,3,6-triamine dihydrochloride | [1] |

| CAS Number | 4318-79-0 (for parent base) | [1][2] |

| Molecular Formula | C₅H₁₀Cl₂N₄ | Derived |

| Molecular Weight | 197.07 g/mol | Derived from[1][2] |

| Appearance | Typically an off-white to light brown solid | General Knowledge |

| Solubility | Soluble in water, methanol; less soluble in ethanol.[3] | [3] |

Synthesis Pathway: A Representative Approach

While specific, scaled-up synthesis protocols for 2,3,6-Triaminopyridine dihydrochloride are often proprietary, a plausible and common route for creating polyaminopyridines involves a two-step process: nitration followed by catalytic hydrogenation. This approach is adapted from established methods for analogous compounds like 2,3,5,6-tetraaminopyridine hydrochloride.[4]

The rationale behind this pathway is the robust and well-understood chemistry of electrophilic aromatic substitution (nitration) on activated pyridine rings, followed by a highly efficient reduction of the nitro groups to amines.

Caption: Representative synthesis workflow for 2,3,6-Triaminopyridine dihydrochloride.

Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of any chemical entity intended for research or drug development. The following sections detail field-proven protocols for the analysis of 2,3,6-Triaminopyridine dihydrochloride.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. For polar, aromatic amines like 2,3,6-Triaminopyridine, a reversed-phase method provides excellent resolution and reproducibility. The choice of an acidic mobile phase ensures the analyte is in its protonated, more water-soluble form, leading to sharp, symmetrical peaks.

Caption: Standard HPLC workflow for purity analysis.

Step-by-Step HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic system is often sufficient for purity checks. A typical mobile phase could be a mixture of 95% aqueous phase (0.1% Trifluoroacetic Acid in Water) and 5% organic phase (Acetonitrile).[5] The acidic modifier (TFA) is crucial for good peak shape with amine-containing compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance, typically around 254 nm or 280 nm.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2,3,6-Triaminopyridine dihydrochloride sample.

-

Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Analysis: Inject 5-10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

This self-validating system ensures that any significant impurities with a chromophore will be detected and quantified, providing a reliable measure of the compound's purity.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of a synthesized compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR (Proton NMR):

-

Aromatic Protons: The pyridine ring has two protons. Due to the electron-donating effects of the three amino groups, these protons will appear in the upfield region of the aromatic spectrum (typically δ 6.0-7.5 ppm) as doublets, coupling with each other.

-

Amine Protons: The protons on the amino groups (-NH₂) and the protonated amine/ring nitrogens (-NH₃⁺, -NH⁺-) will appear as broad singlets. Their chemical shifts can be highly variable and are dependent on the solvent, concentration, and temperature. They often exchange with deuterium in solvents like D₂O, causing their signals to disappear, which is a useful diagnostic test.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: The five carbon atoms of the pyridine ring will each produce a distinct signal. Carbons bonded to the electron-donating amino groups will be shielded and appear at higher field (lower ppm values) compared to unsubstituted pyridine.

Step-by-Step NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 2,3,6-Triaminopyridine dihydrochloride in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterated water (D₂O) is often a good choice due to the salt's solubility, but it will result in the exchange and disappearance of the N-H proton signals. DMSO-d₆ will allow for the observation of these protons.

-

Internal Standard: Add a small amount of a reference standard, such as Trimethylsilane (TMS) or a suitable alternative like DSS for aqueous samples.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign the peaks based on their chemical shifts, multiplicities, and integration values to confirm that the observed spectrum matches the expected structure.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar, pre-charged molecule.

-

Expected Ion: In positive ion mode ESI-MS, the analysis will detect the protonated parent base, [C₅H₈N₄ + H]⁺.

-

Expected m/z: The calculated monoisotopic mass of the parent base is 124.07 Da.[1] Therefore, the expected mass-to-charge ratio (m/z) for the primary ion would be approximately 125.08.

Applications and Significance in Drug Development

Pyridine and pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs.[6] Their ability to form hydrogen bonds, act as bioisosteres for other rings, and be readily functionalized makes them privileged structures in drug design.

-

Scaffold for Bioactive Molecules: Triaminopyrimidine derivatives have been identified as a potent class of antimalarial agents, demonstrating fast-acting and long-lasting effects in preclinical models.[7] This highlights the potential of the triamino-substituted heterocyclic core in targeting infectious diseases.

-

Building Block in Synthesis: 2,3,6-Triaminopyridine dihydrochloride serves as a versatile starting material or intermediate.[8][9] The distinct electronic environment of the three amino groups allows for selective chemical modifications, enabling the synthesis of complex molecular libraries for screening against various biological targets.

-

Inhibitor Design: The aminopyridine structure is a key component in the design of kinase and other enzyme inhibitors. Recently, 2-aminopyridine and 2-aminopyrimidine derivatives have been developed as potent dual inhibitors of Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC), showing promise in cancer therapy.[10]

The strategic placement of three amino groups on the pyridine ring in 2,3,6-Triaminopyridine offers multiple points for derivatization, making it a highly attractive building block for creating novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 2,3,6-Triaminopyridine dihydrochloride. The following guidelines are based on safety data sheets for structurally similar compounds.[11][12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[11]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[13][14]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[13][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]

-

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Wang, Y., et al. (n.d.). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. MDPI.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2,4,6-TRIAMINOPYRIMIDINE.

-

National Center for Biotechnology Information. (n.d.). 2,3,6-Triaminopyridine. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). A process for preparation of triaminopyrimidine compound and intermediates thereof.

-

Wikipedia. (n.d.). 2,4,6-Triaminopyrimidine. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine.

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

Baragaña, B., et al. (2015). Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate. Nature Communications. Retrieved from [Link]

-

PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

-

Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Retrieved from [Link]

Sources

- 1. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hxchem.net [hxchem.net]

- 3. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. helixchrom.com [helixchrom.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. a2bchem.com [a2bchem.com]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. cleanchemlab.com [cleanchemlab.com]

2,3,6-Triaminopyridine dihydrochloride CAS number 20284-90-6

An In-Depth Technical Guide to 2,3,6-Triaminopyridine Dihydrochloride (CAS No. 20284-90-6)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2,3,6-Triaminopyridine dihydrochloride. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, applications, and handling, grounded in established scientific principles and field-proven methodologies.

Core Compound Profile: Understanding the Scaffold

2,3,6-Triaminopyridine is a highly functionalized aromatic heterocycle. The pyridine core, substituted with three amino groups at the 2, 3, and 6 positions, creates a molecule with a unique electronic and structural profile. The presence of multiple nucleophilic amino groups makes it an exceptionally versatile building block, or scaffold, for constructing more complex molecular architectures. It is most commonly supplied and utilized as a more stable dihydrochloride salt (CAS 20284-90-6), which enhances its shelf-life and handling characteristics.

Physicochemical Characteristics

The intrinsic properties of a chemical entity are critical determinants of its reactivity, solubility, and suitability for specific applications. Controlling these physicochemical parameters is essential for achieving desirable outcomes in both chemical synthesis and biological systems.[1][2] A summary of the computed and experimental properties of the parent compound, 2,3,6-Triaminopyridine, is presented below.

| Property | Value | Source |

| CAS Number | 20284-90-6 (Dihydrochloride) | [3] |

| 4318-79-0 (Free Base) | [4] | |

| Molecular Formula | C₅H₈N₄ (Free Base) | [4] |

| C₅H₁₀Cl₂N₄ (Dihydrochloride) | ||

| Molecular Weight | 124.14 g/mol (Free Base) | [4] |

| 197.07 g/mol (Dihydrochloride) | ||

| IUPAC Name | pyridine-2,3,6-triamine dihydrochloride | [4] |

| Appearance | Typically an off-white to beige or light brown powder | [5] |

| Hydrogen Bond Donors | 3 (Free Base) | [4] |

| XLogP3-AA | -0.5 (Free Base) | [4] |

Synthesis and Purification: From Precursors to Product

The synthesis of highly substituted pyridines like 2,3,6-Triaminopyridine often involves multi-step processes that require careful control of reaction conditions to achieve desired regioselectivity and yield. While a direct, one-pot synthesis is uncommon, logical retrosynthetic analysis points to common precursors like diaminopyridines. A general and robust strategy involves the introduction of a nitro group onto a diaminopyridine ring, followed by reduction.

A well-established parallel for this transformation is the synthesis of 2,3,5,6-Tetraaminopyridine from 2,6-Diaminopyridine (DAP).[6] This process involves two key steps: nitration and subsequent hydrogenation.[6][7]

General Synthetic Workflow

The causality behind this two-step approach is rooted in the principles of electrophilic aromatic substitution and reduction. The amino groups on the pyridine ring are strongly activating, but their basicity can lead to complexation with acids. The nitration step introduces an electron-withdrawing nitro group, which is then reduced to the desired third amino group.

Caption: Generalized synthetic pathway for 2,3,6-Triaminopyridine dihydrochloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative methodology adapted from established procedures for aminopyridine synthesis.[6][7] Caution: This reaction should only be performed by trained chemists in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 2,6-Diaminopyridine

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 2,6-Diaminopyridine (1.0 eq) in portions to concentrated sulfuric acid at 0-5 °C.

-

Maintain the temperature below 10 °C while slowly adding a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid). The choice of a mixed acid system is crucial for generating the nitronium ion (NO₂⁺) electrophile required for the substitution reaction.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-15 °C) for several hours until analysis (e.g., TLC or HPLC) shows consumption of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice. The significant exotherm requires a slow and controlled quench.

-

Neutralize the mixture with a base (e.g., NaOH or NH₄OH) to precipitate the crude 2,6-Diamino-3-nitropyridine intermediate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction of 2,6-Diamino-3-nitropyridine

-

Charge a hydrogenation reactor with the dried nitropyridine intermediate, a suitable solvent (e.g., ethanol or methanol), and a catalyst (e.g., 5-10% Palladium on Carbon, Pd/C).

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the mixture with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

After the reaction is complete, cool the reactor, vent the hydrogen, and purge again with inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The catalyst is pyrophoric and must be handled with care.

-

The resulting filtrate contains the 2,3,6-Triaminopyridine free base.

Step 3: Dihydrochloride Salt Formation

-

To the filtrate from Step 2, add a stoichiometric amount (2.0 eq) of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., isopropanol).

-

Stir the mixture. The 2,3,6-Triaminopyridine dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry under vacuum to yield the final product.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed. Standard analytical methods include:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure and proton/carbon environments.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as N-H stretches of the amino groups and aromatic C-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8]

Core Applications in Drug Discovery and Materials Science

The true value of 2,3,6-Triaminopyridine dihydrochloride lies in its role as a strategic intermediate. Its trifunctional nature allows for the creation of diverse and complex molecules, particularly heterocyclic systems of high interest in medicinal chemistry.

Scaffold for Pyridopyrimidine Synthesis

Pyridopyrimidines are a class of fused heterocyclic compounds present in numerous biologically active molecules.[9] They are known to target a variety of enzymes, including kinases and dihydrofolate reductase (DHFR), making them critical scaffolds for anticancer and antimicrobial drug development.[9][10] 2,3,6-Triaminopyridine can serve as a key precursor for pyrido[2,3-d]pyrimidines through condensation reactions with appropriate dicarbonyl compounds or their equivalents.

Caption: Role of 2,3,6-Triaminopyridine in synthesizing bioactive pyridopyrimidines.

This synthetic strategy allows for the systematic exploration of the chemical space around the pyridopyrimidine core, a cornerstone of modern medicinal chemistry lead optimization campaigns.[11] For instance, related triaminopyrimidines have been pivotal in developing novel antimalarial agents.[11]

Precursor for High-Performance Polymers

Aromatic amines are fundamental monomers in the synthesis of high-performance polymers known for their thermal stability and mechanical strength. While less common than its application in pharmaceuticals, the multiple reactive sites on 2,3,6-Triaminopyridine make it a candidate for creating cross-linked polymer networks or specialty polyamides and polyimides with unique properties. The related monomer 2,3,5,6-tetraaminopyridine is noted for its use in such applications.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2,3,6-Triaminopyridine dihydrochloride is essential for ensuring user safety. The following information is synthesized from available safety data sheets (SDS) for structurally similar aminopyridines.[12][13]

Hazard Identification and Precautions

| Hazard Category | GHS Classification & Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed or inhaled. P261: Avoid breathing dust. P264: Wash hands and exposed skin thoroughly after handling.[12] |

| Skin Irritation | Causes skin irritation (Category 2). P280: Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of soap and water.[12][13] |

| Eye Irritation | Causes serious eye irritation (Category 2/2A). P280: Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13] |

| Respiratory Irritation | May cause respiratory irritation. P271: Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12] |

Recommended Storage and Handling

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual oxidation, which can cause discoloration.

-

Handling: Use in a chemical fume hood. Employ standard PPE, including safety glasses, a lab coat, and nitrile gloves. Avoid generation of dust.

Conclusion

2,3,6-Triaminopyridine dihydrochloride is more than a catalog chemical; it is a potent and versatile synthetic intermediate. Its value is primarily realized in the field of medicinal chemistry, where it serves as a foundational scaffold for constructing complex heterocyclic drug candidates, particularly those based on the pyridopyrimidine framework. A thorough understanding of its synthesis, reactivity, and handling protocols empowers researchers to leverage its full potential in the rational design and development of novel therapeutics and materials.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for a related compound.

-

Wang, Y., et al. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Molecules, 14(11), 4656-4664. Available from: [Link]

- Google Patents. (2020). US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof.

- Sigma-Aldrich. (2025). Safety Data Sheet for a related compound.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for a related compound.

- ChemBuyersGuide.com, Inc. (n.d.). ChemScene (Page 517).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78015, 2,3,6-Triaminopyridine. Retrieved from [Link]

-

Baragaña, B., et al. (2015). Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate. Nature Communications, 6, 6771. Available from: [Link]

-

Wikipedia. (n.d.). 2,4,6-Triaminopyrimidine. Retrieved from [Link]

-

MDPI. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(1), 156. Available from: [Link]

-

Wang, Y., et al. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Molecules, 14(11), 4656-4664. Available from: [Link]

-

Gangwal, R. P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society, 100(4), 100951. Available from: [Link]

-

Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(8), 1469-1481. Available from: [Link]

-

Galiano, F., et al. (2023). Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. Molecules, 28(18), 6549. Available from: [Link]

-

National Research Council (US) Committee on Designing Safer Chemicals. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press (US). Available from: [Link]

- Jubilant Ingrevia. (n.d.). 2,6-Diaminopyridine Safety Data Sheet.

- Carl Roth. (2024). 2,6-Diaminopyridine - Safety Data Sheet.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 2,4,6-Triaminopyrimidine in Pharmaceutical Manufacturing.

-

Kisliuk, R. L., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(1), 156. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13863, 2,4,6-Triaminopyrimidine. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 2,4,6-Triaminopyrimidine 97% 1004-38-2.

- Google Patents. (n.d.). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Chemical and Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]

- Fisher Scientific. (n.d.). 2,4,6-Triaminopyrimidine, 97%.

- ChemicalBook. (n.d.). 4,5,6-TRIAMINOPYRIMIDINE synthesis.

-

Saini, M. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6213. Available from: [Link]

- IntechOpen. (2025). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.

-

Begum, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4208. Available from: [Link]

Sources

- 1. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phenazopyridine | CAS 94-78-0 | LGC Standards [lgcstandards.com]

- 4. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Triaminopyrimidine CAS#: 1004-38-2 [m.chemicalbook.com]

- 6. A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic Characterization of 2,3,6-Triaminopyridine Dihydrochloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2,3,6-Triaminopyridine dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) in the structural elucidation and quality control of this important pyridine derivative.

Introduction

2,3,6-Triaminopyridine is a highly functionalized aromatic amine of significant interest in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, making the unambiguous confirmation of its structure and purity paramount. The dihydrochloride salt form is often utilized to improve solubility and stability. Spectroscopic analysis provides a non-destructive and highly informative approach to verify the molecular structure, identify functional groups, and assess the purity of 2,3,6-Triaminopyridine dihydrochloride. This guide offers a detailed exploration of the expected spectroscopic data and the experimental protocols to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. For 2,3,6-Triaminopyridine dihydrochloride, both ¹H and ¹³C NMR are essential to confirm the arrangement of atoms and the overall molecular structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2,3,6-Triaminopyridine dihydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable N-H protons, while D₂O will exchange with these protons, causing their signals to disappear, which can be a useful diagnostic tool.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

Instrument Setup and Data Acquisition:

A general workflow for NMR data acquisition is depicted below.

Caption: Workflow for NMR analysis.

A step-by-step procedure for data acquisition is as follows[2][3][4]:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (typically proton-decoupled).

-

If further structural confirmation is needed, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC/HMBC (to identify C-H correlations).

Data Interpretation: Expected Spectral Characteristics

Due to the limited availability of public domain spectra for 2,3,6-Triaminopyridine dihydrochloride, the following are predicted spectral characteristics based on the analysis of similar compounds and general principles of NMR spectroscopy.

¹H NMR Spectrum:

The protonation of the pyridine nitrogen and amino groups in the dihydrochloride salt will lead to a downfield shift of the aromatic protons compared to the free base.

-

Aromatic Protons: The pyridine ring has two protons. Due to the unsymmetrical substitution pattern, they will be in different chemical environments and are expected to appear as doublets in the aromatic region (typically δ 6.0-8.0 ppm). The proton adjacent to the positively charged nitrogen will be the most deshielded.

-

Amino Protons: The three amino groups (-NH₂) will likely appear as broad singlets due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. In a non-aqueous solvent like DMSO-d₆, these protons may be observed in the δ 5.0-9.0 ppm range. The exact chemical shift will be sensitive to concentration and temperature. In D₂O, these protons will exchange with deuterium and their signals will disappear.

¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: The five carbons of the pyridine ring are expected to show distinct signals. The carbons bearing the amino groups will be significantly shielded compared to the unsubstituted carbons. The protonation of the ring nitrogen will cause a downfield shift of the adjacent carbon signals.

-

Quaternary Carbons: The carbons attached to the amino groups (C2, C3, and C6) will appear as quaternary carbons in the proton-decoupled spectrum.

Expected NMR Data Summary:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | Doublet | Aromatic CH |

| ¹H | 6.0 - 7.0 | Doublet | Aromatic CH |

| ¹H | 5.0 - 9.0 | Broad Singlet | -NH₂ |

| ¹³C | 140 - 160 | Singlet | C-NH₂ |

| ¹³C | 110 - 130 | Singlet | Aromatic CH |

Note: These are estimated chemical shifts and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Data Acquisition

For a solid sample like 2,3,6-Triaminopyridine dihydrochloride, the KBr pellet method is commonly used. However, due to the presence of chloride ions, using potassium chloride (KCl) is recommended to prevent halogen exchange reactions that can alter the spectrum.[5][6]

Sample Preparation (KCl Pellet Method):

-

Thoroughly dry high-purity KCl powder in an oven to remove any absorbed water.

-

In an agate mortar, grind a small amount (1-2 mg) of 2,3,6-Triaminopyridine dihydrochloride to a fine powder.

-

Add approximately 100-200 mg of the dry KCl powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Setup and Data Acquisition:

The general workflow for FTIR analysis is outlined below.

Caption: Workflow for FTIR analysis.

A step-by-step procedure for data acquisition is as follows[7][8]:

-

Place a blank KCl pellet in the sample holder and acquire a background spectrum.

-

Replace the blank pellet with the sample pellet.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: Expected Spectral Characteristics

The FTIR spectrum of 2,3,6-Triaminopyridine dihydrochloride is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

N-H Stretching: Primary aromatic amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The presence of three amino groups and hydrogen bonding in the solid state may lead to broad and complex absorption in this region.

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the -NH₂ groups is expected to give rise to a strong band in the 1650-1580 cm⁻¹ region.

-

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will result in several bands in the 1600-1400 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of aromatic amines typically appears in the 1350-1250 cm⁻¹ region.

-

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the pyridine ring.

Expected FTIR Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium-Strong, Broad | N-H Stretching (asymmetric and symmetric) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching |

| 1650 - 1580 | Strong | N-H Bending (scissoring) |

| 1600 - 1400 | Medium-Strong | Aromatic C=C and C=N Stretching |

| 1350 - 1250 | Medium-Strong | Aromatic C-N Stretching |

| 900 - 650 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds.

Experimental Protocol: UV-Vis Data Acquisition

The UV-Vis spectrum is typically recorded in a suitable solvent. The choice of solvent can influence the position and intensity of the absorption bands.

Sample Preparation:

-

Prepare a stock solution of 2,3,6-Triaminopyridine dihydrochloride of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or water).

-

Prepare a series of dilutions from the stock solution to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

Instrument Setup and Data Acquisition:

Caption: Workflow for UV-Vis analysis.

-

Set the spectrophotometer to scan over the desired wavelength range (e.g., 200-400 nm).

-

Fill a cuvette with the solvent used for sample preparation to serve as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Record the UV-Vis absorption spectrum of the sample.

Data Interpretation: Expected Spectral Characteristics

The UV-Vis spectrum of 2,3,6-Triaminopyridine dihydrochloride is expected to show absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system.

-

π→π* Transitions: These are typically high-intensity absorptions and are expected to be the most prominent features in the spectrum. The presence of the amino groups, which are strong auxochromes, will cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine.

-

n→π* Transitions: These transitions, involving the non-bonding electrons on the nitrogen atoms, are generally of lower intensity.

-

Solvent Effects: The position of the absorption maxima (λmax) can be influenced by the polarity of the solvent.[9][10][11] Polar solvents may cause a hypsochromic (blue) shift of n→π* transitions and a bathochromic shift of π→π* transitions.

Expected UV-Vis Data Summary:

| Transition | Expected λmax (nm) | Solvent Dependence |

| π→π | 250 - 350 | Bathochromic shift in polar solvents |

| n→π | > 300 | Hypsochromic shift in polar solvents |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

For a pre-charged and polar compound like 2,3,6-Triaminopyridine dihydrochloride, electrospray ionization (ESI) is a suitable ionization technique.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile/water mixtures.

Instrument Setup and Data Acquisition:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. jascoinc.com [jascoinc.com]

- 6. jasco-global.com [jasco-global.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. kindle-tech.com [kindle-tech.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

Unlocking New Frontiers: A Technical Guide to the Research Applications of 2,3,6-Triaminopyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the potential research applications of 2,3,6-Triaminopyridine dihydrochloride, a versatile yet underexplored heterocyclic amine. While direct literature on this specific isomer is nascent, this document, grounded in the established chemistry of aminopyridines and related compounds, aims to serve as a foundational resource for researchers poised to investigate its utility in drug discovery, materials science, and catalysis. By understanding the inherent chemical reactivity of its unique structural arrangement, we can logically extrapolate and propose a roadmap for its application in cutting-edge research.

Chemical Profile and Strategic Considerations

2,3,6-Triaminopyridine dihydrochloride presents a unique scaffold for chemical innovation. The pyridine core, a well-established pharmacophore, is adorned with three amino groups at the 2, 3, and 6 positions. This specific arrangement offers a rich landscape for chemical modification and interaction.

Key Structural Features and Their Implications:

-

Vicinal Amino Groups (C2 and C3): The adjacent amino groups are primed for cyclocondensation reactions, offering a straightforward entry into the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines and other novel ring structures.

-

Para-positioned Amino Group (C6): The amino group at the 6-position, para to the ring nitrogen, influences the electronic properties of the molecule and provides an additional site for substitution or coordination.

-

Pyridine Nitrogen: The basicity of the pyridine nitrogen can be modulated by the electron-donating amino groups, influencing its coordination chemistry and potential catalytic activity.

-

Dihydrochloride Salt Form: This form enhances the compound's solubility in aqueous media, a crucial factor for biological assays and certain reaction conditions. However, the free base can be readily generated for reactions requiring non-protonated amino groups.

Table 1: Physicochemical Properties of 2,3,6-Triaminopyridine

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄ | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| IUPAC Name | pyridine-2,3,6-triamine | PubChem[1] |

| CAS Number | 4318-79-0 | PubChem[1] |

Potential Research Application: Drug Discovery and Medicinal Chemistry

The structural alerts within 2,3,6-triaminopyridine suggest its significant potential as a scaffold for the development of novel therapeutic agents. The aminopyridine motif is a common feature in many approved drugs, and the triamino-substitution pattern of this molecule offers unique opportunities for structure-activity relationship (SAR) studies.

Synthesis of Fused Heterocyclic Systems with Pharmacological Potential

The vicinal diamines at the C2 and C3 positions are a gateway to a diverse array of fused heterocyclic compounds. These systems are often associated with a broad spectrum of biological activities.

Workflow for the Synthesis of Fused Heterocycles:

Caption: Synthetic pathways from 2,3,6-triaminopyridine to fused heterocycles.

Experimental Protocol: General Procedure for the Synthesis of Pyrido[2,3-b]pyrazines

-

Free Base Generation: Dissolve 2,3,6-triaminopyridine dihydrochloride (1 equivalent) in water and adjust the pH to >10 with a suitable base (e.g., NaOH, K₂CO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) and dry the organic phase over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the free base.

-

Condensation: Dissolve the 2,3,6-triaminopyridine free base in a suitable solvent (e.g., ethanol, acetic acid).

-

Add the α-dicarbonyl compound (1-1.1 equivalents) dropwise to the solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Scaffold for Kinase Inhibitors

Many successful kinase inhibitors feature a substituted aminopyrimidine or aminopyridine core. The 2,3,6-triaminopyridine scaffold can be systematically functionalized to explore interactions with the ATP-binding pocket of various kinases. For instance, derivatives of 2,4,6-triaminopyrimidine have been investigated as ligands for GalR2, a G-protein coupled receptor implicated in epilepsy.[2] Similarly, triaminopyrimidines have shown promise as antimalarial agents.[3]

Potential Research Application: Coordination Chemistry and Catalysis

The multiple nitrogen atoms in 2,3,6-triaminopyridine make it an excellent candidate for use as a ligand in coordination chemistry. The resulting metal complexes could exhibit interesting magnetic, electronic, and catalytic properties.

Polydentate Ligand for Novel Metal Complexes

2,3,6-Triaminopyridine can act as a bidentate or tridentate ligand, coordinating to metal centers through the pyridine nitrogen and one or more of the amino groups. The formation of stable chelate rings is a strong driving force for complex formation. The study of related aminopyridine-metal complexes has shown their potential in various catalytic applications, including atom transfer radical polymerization (ATRP).[4][5]

Workflow for the Synthesis and Characterization of Metal Complexes:

Caption: Workflow for the synthesis and analysis of metal complexes.

Experimental Protocol: General Procedure for the Synthesis of a 2,3,6-Triaminopyridine Metal Complex

-

Ligand Preparation: Prepare the free base of 2,3,6-triaminopyridine as described in section 2.1.

-

Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,3,6-triaminopyridine free base in an appropriate anhydrous solvent (e.g., THF, acetonitrile).

-

Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., FeCl₂, Cu(OAc)₂) in the same solvent. Add the metal salt solution dropwise to the ligand solution with stirring at room temperature.

-

Reaction and Isolation: Stir the reaction mixture for a specified time (e.g., 2-24 hours). The formation of a precipitate may indicate product formation. If so, collect the solid by filtration, wash with the solvent, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude complex.

-

Purification: Purify the complex by recrystallization from a suitable solvent system.

-

Characterization: Characterize the complex using techniques such as X-ray crystallography to determine the solid-state structure and coordination geometry. Utilize spectroscopic methods (UV-Vis, IR) and magnetic susceptibility measurements to probe the electronic and magnetic properties.

Homogeneous Catalysis

Iron complexes with α-iminopyridine ligands have demonstrated catalytic activity in oxidation reactions.[6] It is plausible that iron complexes of 2,3,6-triaminopyridine could also exhibit catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic properties of the ligand, influenced by the three amino groups, could be tuned to optimize catalytic performance.

Potential Research Application: Materials Science

The ability of 2,3,6-triaminopyridine to form well-defined structures through hydrogen bonding and coordination with metal ions makes it a promising building block for the synthesis of functional materials.

Precursor for Porous Materials

The rigid structure and multiple hydrogen-bonding sites of 2,3,6-triaminopyridine could be exploited in the design of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). Such materials have potential applications in gas storage, separation, and catalysis. The vicinal amino groups could also be used to template the formation of specific pore geometries.

Component in Conductive Polymers

Polyaniline and its derivatives are well-known conducting polymers. The incorporation of 2,3,6-triaminopyridine into polymer chains, either as a monomer or a cross-linking agent, could lead to new conductive materials with tailored electronic and optical properties. The amino groups can be readily oxidized to form radical cations, which are essential for charge transport in these materials.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2,3,6-triaminopyridine dihydrochloride. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

2,3,6-Triaminopyridine dihydrochloride is a molecule with significant untapped potential. Its unique substitution pattern offers a wealth of opportunities for researchers in drug discovery, coordination chemistry, and materials science. This guide has outlined several promising research avenues based on sound chemical principles and analogies to related compounds. It is our hope that this document will inspire and facilitate the exploration of this intriguing molecule, leading to new discoveries and innovations. The synthesis of novel fused heterocycles, the development of new catalysts, and the creation of advanced materials are all within the realm of possibility for those who choose to investigate the chemistry of 2,3,6-triaminopyridine.

References

-

Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. PubMed Central. [Link]

-

Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study. PubMed Central. [Link]

-

SYNTHESIS OF SOME FUSED HETEROCYCLES BASED ON THIENO[2,3-b]PYRIDINE AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Heterocyclic Compounds. [Link]

-

Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and cata. ScienceDirect. [Link]

-

Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

-

Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. ResearchGate. [Link]

-

Synthetic strategies to pyrido fused heterocycles. ResearchGate. [Link]

-

Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. Dovepress. [Link]

-

Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate. [Link]

-

2,4,6-Triaminopyrimidine. Wikipedia. [Link]

-

2,3,6-Triaminopyridine. PubChem. [Link]

-

New iron(ii) α-iminopyridine complexes and their catalytic activity in the oxidation of activated methylene groups and secondary alcohols to ketones. Dalton Transactions. [Link]

-

Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate. PubMed Central. [Link]

Sources

- 1. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triaminopyrimidine is a fast-killing and long-acting antimalarial clinical candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. New iron(ii) α-iminopyridine complexes and their catalytic activity in the oxidation of activated methylene groups and secondary alcohols to ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 2,3,6-Triaminopyridine Dihydrochloride in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic building blocks, 2,3,6-triaminopyridine, particularly as its more stable dihydrochloride salt, emerges as a precursor of significant potential. Its unique arrangement of amino groups on the pyridine scaffold offers a rich platform for a diverse array of chemical transformations, leading to novel heterocyclic systems with promising applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of 2,3,6-triaminopyridine dihydrochloride, offering field-proven insights for its effective application in research and development.

The pyridine nucleus is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals.[1] The introduction of multiple amino substituents onto this core dramatically influences its electronic properties and reactivity, rendering it a potent nucleophile and a versatile starting material for the synthesis of fused heterocyclic systems. While the free base, 2,3,6-triaminopyridine, is the reactive species in most synthetic applications, it is often handled and stored as its dihydrochloride salt to enhance stability and shelf-life.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a precursor is fundamental to its successful application in synthesis. The properties of the free base, 2,3,6-triaminopyridine, are summarized in the table below. The dihydrochloride salt is expected to exhibit higher water solubility and a higher melting point.

| Property | Value | Source |

| Molecular Formula | C5H8N4 | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| IUPAC Name | pyridine-2,3,6-triamine | PubChem[1] |

| CAS Number | 4318-79-0 | PubChem[1] |

| Appearance | Solid (predicted) | |

| XLogP3-AA | -0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

-

¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O or DMSO-d₆) would be expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as signals for the amino protons, which may be broadened due to exchange.

-

¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts would be influenced by the electron-donating amino groups.

-

FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amino groups in the region of 3200-3500 cm⁻¹, as well as C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (m/z = 124.14).

A Plausible Synthetic Pathway: A Two-Step Approach to 2,3,6-Triaminopyridine Dihydrochloride

While a specific, peer-reviewed synthesis of 2,3,6-triaminopyridine dihydrochloride is not extensively documented in readily available literature, a robust and logical synthetic route can be proposed based on well-established methodologies for the preparation of related polyaminopyridines. A highly analogous and efficient synthesis of 2,3,5,6-tetraaminopyridine hydrochloride proceeds via a two-step sequence of nitration followed by hydrogenation.[2] A similar strategy, starting from a suitable diaminopyridine, presents a scientifically sound approach to the target molecule.

The proposed synthesis commences with the nitration of 2,6-diaminopyridine. The subsequent selective reduction of the introduced nitro group, followed by the reduction of a potential second nitro group or a different precursor group, would yield the desired 2,3,6-triaminopyridine. The final step would involve the formation of the dihydrochloride salt.

Caption: Proposed synthetic workflow for 2,3,6-triaminopyridine dihydrochloride.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical but experimentally sound procedure based on established chemical principles and analogous syntheses reported in the literature, such as the synthesis of 2,3-diaminopyridine.[3]

Step 1: Nitration of 2,6-Diaminopyridine

-

Rationale: The introduction of a nitro group at the 3-position is the key initial step. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and extent of nitration. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2,6-diaminopyridine to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.

-

While maintaining the low temperature, add a solution of fuming nitric acid in concentrated sulfuric acid dropwise to the reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Step 2: Reduction of the Nitro Intermediate to 2,3,6-Triaminopyridine

-

Rationale: The nitro group needs to be reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation. Alternatively, metal-acid reductions (e.g., Sn/HCl or Fe/HCl) can be employed.

-

Procedure (Catalytic Hydrogenation):

-

Suspend the nitrated intermediate in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,3,6-triaminopyridine free base.

-

Step 3: Formation of 2,3,6-Triaminopyridine Dihydrochloride

-

Rationale: Conversion to the dihydrochloride salt enhances the stability and handling of the compound. This is achieved by treating the free base with hydrochloric acid.

-

Procedure:

-

Dissolve the crude 2,3,6-triaminopyridine free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

-

Add a stoichiometric amount (or a slight excess) of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol).

-